molecular formula C17H19BrN2O3S B258515 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B258515
M. Wt: 411.3 g/mol
InChI Key: BQMMMBLHCHIMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide, also known as BAY 43-9006, is a synthetic small molecule drug that has been developed for the treatment of cancer. BAY 43-9006 is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

Mechanism of Action

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 inhibits several kinases involved in tumor growth and angiogenesis. It inhibits RAF kinase, which is involved in the MAPK signaling pathway and promotes cell proliferation. It also inhibits VEGFR and PDGFR, which are involved in angiogenesis and promote the formation of new blood vessels to supply nutrients to tumors. By inhibiting these kinases, 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 blocks tumor growth and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects:
2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells. It also inhibits angiogenesis and reduces tumor blood supply. 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been shown to have anti-tumor activity in preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 is its broad spectrum of kinase inhibition, which makes it a potential therapeutic agent for the treatment of various types of cancer. Another advantage is its oral bioavailability, which makes it convenient for patients to take. However, 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has some limitations for lab experiments. It is a small molecule drug that can be difficult to synthesize and purify. It also has some off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for the development of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006. One direction is the development of combination therapies that target multiple signaling pathways involved in tumor growth and angiogenesis. Another direction is the identification of biomarkers that can predict response to 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 and guide patient selection. Additionally, the development of new formulations of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 with improved pharmacokinetic properties and reduced toxicity is an important direction for future research.
Conclusion:
2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 is a synthetic small molecule drug that has been developed for the treatment of cancer. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical studies. There are several future directions for the development of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006, including the development of combination therapies, the identification of biomarkers, and the development of new formulations.

Synthesis Methods

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 is synthesized by reacting 3-bromoaniline with methylsulfonyl chloride to form 3-bromo(methylsulfonyl)aniline. The resulting compound is then reacted with 3,4-dimethylphenylacetic acid to form 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006. The synthesis method has been optimized to produce high yields of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 with high purity.

Scientific Research Applications

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit several kinases involved in tumor growth and angiogenesis, including RAF, VEGFR, and PDGFR. 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been tested in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. In clinical trials, 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has shown promising results in improving overall survival and progression-free survival in patients with advanced cancer.

properties

Product Name

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide

Molecular Formula

C17H19BrN2O3S

Molecular Weight

411.3 g/mol

IUPAC Name

2-(3-bromo-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C17H19BrN2O3S/c1-12-7-8-15(9-13(12)2)19-17(21)11-20(24(3,22)23)16-6-4-5-14(18)10-16/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

BQMMMBLHCHIMCJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.